2-amino-4-(4-methoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-AMINO-4-(4-METHOXYPHENYL)-6,7-DIMETHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound belongs to the class of pyrano[3,2-c]pyridine derivatives, which are known for their diverse biological activities .
Preparation Methods
The synthesis of 2-AMINO-4-(4-METHOXYPHENYL)-6,7-DIMETHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves a multicomponent reaction (MCR) strategy. One common method includes the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst . This method is favored due to its efficiency and high yield. Industrial production methods often utilize similar multicomponent reactions but may involve different catalysts and optimized reaction conditions to enhance scalability and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds include other pyrano[3,2-c]pyridine derivatives, such as 2-AMINO-4-(3-CHLOROPHENYL)-7-METHYL-5-OXO-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE . Compared to these compounds, 2-AMINO-4-(4-METHOXYPHENYL)-6,7-DIMETHYL-5-OXO-4H,5H,6H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
Molecular Formula |
C18H17N3O3 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-amino-4-(4-methoxyphenyl)-6,7-dimethyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H17N3O3/c1-10-8-14-16(18(22)21(10)2)15(13(9-19)17(20)24-14)11-4-6-12(23-3)7-5-11/h4-8,15H,20H2,1-3H3 |
InChI Key |
XMCJBMMHBWNCCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OC)C(=O)N1C |
Origin of Product |
United States |
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